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Introduction
O-Phospho-L-serine (OPS) is a phosphorylated amino acid that holds a central position in

cellular metabolism. Beyond its fundamental role as an intermediate in the biosynthesis of L-

serine, OPS serves as a critical precursor for a variety of essential biomolecules, including

amino acids, nucleotides, and complex lipids. Furthermore, emerging research has highlighted

its function as a signaling molecule, modulating neuronal activity through its interaction with

specific receptors. This technical guide provides a comprehensive overview of the biosynthesis

pathways originating from O-Phospho-L-serine, detailed experimental protocols for studying

the enzymes involved, and a summary of its role in cellular signaling. The quantitative data

presented herein are compiled into structured tables for ease of comparison, and all described

pathways and workflows are visualized using diagrams to facilitate understanding.

O-Phospho-L-serine in the Phosphorylated Pathway
of L-Serine Biosynthesis
The primary route for de novo L-serine synthesis in many organisms, including humans, is the

phosphorylated pathway, which occurs in the cytoplasm. This pathway converts the glycolytic

intermediate 3-phosphoglycerate into L-serine through three enzymatic steps, with O-Phospho-

L-serine being the key intermediate.
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The three enzymes involved in this pathway are:

3-Phosphoglycerate Dehydrogenase (PHGDH): Catalyzes the NAD+-dependent oxidation of

3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the rate-limiting step of the

pathway.[1][2]

Phosphoserine Aminotransferase (PSAT): Catalyzes the transamination of 3-

phosphohydroxypyruvate with glutamate to form O-Phospho-L-serine and α-ketoglutarate.[3]

[4]

Phosphoserine Phosphatase (PSP): Catalyzes the final step, the hydrolysis of O-Phospho-L-

serine to L-serine and inorganic phosphate.[5][6]

From Glycolysis

3-Phosphoglycerate 3-Phosphohydroxypyruvate

PHGDH
NAD+ -> NADH + H+ O-Phospho-L-serine

PSAT
Glutamate -> α-Ketoglutarate L-Serine

PSP
H2O -> Pi
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Phosphorylated Pathway of L-Serine Biosynthesis

O-Phospho-L-serine as a Precursor to Cysteine
In some organisms, particularly certain bacteria and archaea, O-Phospho-L-serine serves as

the direct precursor for cysteine biosynthesis, bypassing the more common pathway that

utilizes O-acetyl-L-serine.[7] This alternative pathway is catalyzed by O-phosphoserine

sulfhydrylase, an enzyme that belongs to the cysteine synthase family. This enzyme catalyzes

the replacement of the phosphate group of OPS with sulfide (S²⁻) to form L-cysteine.[7][8]

The specificity of certain cysteine synthases for O-Phospho-L-serine over O-acetyl-L-serine

highlights the metabolic diversity across different species.[7]
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Cysteine Biosynthesis from O-Phospho-L-serine

Other Biosynthetic Roles of O-Phospho-L-serine
Beyond L-serine and cysteine, the metabolic flux through O-Phospho-L-serine contributes to

other crucial biosynthetic pathways:

Nucleotide Biosynthesis: The L-serine derived from OPS is a major source of one-carbon

units for the synthesis of purines and thymidylate.[9]

Sphingolipid and Phospholipid Biosynthesis: L-serine is a precursor for the synthesis of

sphingolipids and phospholipids, such as phosphatidylserine.[9][10][11]

Quantitative Data on Key Enzymes
The following table summarizes the kinetic parameters for the key enzymes involved in the

metabolism of O-Phospho-L-serine. These values can vary depending on the organism,

isoenzyme, and experimental conditions.
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Enzyme
Organism/S
ource

Substrate Km
Vmax or
kcat

Reference(s
)

3-

Phosphoglyc

erate

Dehydrogena

se (PHGDH)

Human

3-

Phosphoglyc

erate

186.7 ± 16.1

µM
- [12]

Human

3-

Phosphoglyc

erate

0.26 mM 1.5 s⁻¹ [13]

M.

tuberculosis

3-

Phosphoglyc

erate

- - [8]

Phosphoserin

e

Aminotransfe

rase (PSAT)

Human

3-

Phosphohydr

oxypyruvate

5 µM - [14]

Human L-Glutamate 1.2 mM - [14]

Human

(mutant)

O-Phospho-

L-serine
5 µM

15% of wild-

type
[6]

Bovine Liver

3-

Phosphohydr

oxypyruvate

- - [3]

Phosphoserin

e

Phosphatase

(PSP)

Human Brain
O-Phospho-

L-serine
3.6 x 10⁻⁵ M - [15]

Human Brain
O-Phospho-

D-serine
1 x 10⁻⁴ M - [15]

Diverse

Species

O-Phospho-

L-serine

0.008 mM -

9.6 mM
- [5]
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O-

phosphoserin

e

sulfhydrylase

(Cysteine

Synthase)

M.

tuberculosis

O-Phospho-

L-serine
-

560-fold > O-

acetyl-L-

serine

[7]

A. pernix
O-Phospho-

L-serine
- - [8]

Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes in O-Phospho-L-serine

metabolism are provided below.

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity
Assay (Colorimetric)
This assay measures the production of NADH, which reduces a probe to generate a

colorimetric signal.[3]

Materials:

PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

3-Phosphoglycerate (substrate)

NAD⁺ (cofactor)

Developer solution containing a probe (e.g., WST-1) and a diaphorase

96-well clear flat-bottom plate

Microplate reader capable of measuring absorbance at 450 nm

Procedure:
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Prepare a reaction mix containing PHGDH Assay Buffer, 3-Phosphoglycerate, NAD⁺, and

the developer solution.

Add the enzyme sample (e.g., cell lysate or purified enzyme) to the wells of the 96-well plate.

Initiate the reaction by adding the reaction mix to the wells.

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for a set period

(e.g., 30-60 minutes).

The rate of change in absorbance is proportional to the PHGDH activity.

A standard curve using known concentrations of NADH should be prepared to quantify the

enzyme activity.

Preparation Reaction Detection

Prepare Reaction Mix
(Buffer, 3-PG, NAD+, Developer) Add Enzyme Sample Initiate Reaction Incubate at 37°C Measure Absorbance at 450 nm (Kinetic) Calculate Activity

Reaction Detection

Combine Buffer, OPS, and Enzyme Incubate at 37°C Stop reaction with Malachite Green Reagent Incubate for color development Measure Absorbance (~630 nm) Quantify Pi released
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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